molecular formula C8H5NO3 B568478 7-Hydroxyisatin CAS No. 116569-07-4

7-Hydroxyisatin

Cat. No.: B568478
CAS No.: 116569-07-4
M. Wt: 163.132
InChI Key: LZRMULBVRCNCPX-UHFFFAOYSA-N
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Description

7-Hydroxyisatin is a derivative of isatin, a compound first obtained by the oxidative degradation of indigo with nitric or chromic acid. Isatin and its derivatives, including this compound, are known for their diverse biological activities and have been isolated from various natural sources, including plants and microorganisms .

Biochemical Analysis

Biochemical Properties

7-Hydroxyisatin has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neuroamines . This interaction with MAO suggests that this compound could potentially influence neurotransmitter levels and thus, neuronal signaling .

Cellular Effects

This compound’s influence on cellular processes is primarily through its interactions with enzymes like MAO. By inhibiting MAO, this compound can potentially affect the levels of neurotransmitters, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. For example, it has been found to inhibit MAO, potentially leading to changes in neurotransmitter levels and thus, influencing gene expression .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes like MAO. These interactions could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxyisatin can be synthesized through several methods. One common approach involves the hydroxylation of isatin using appropriate reagents and conditions. For instance, the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyisatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or oxidized derivatives .

Scientific Research Applications

7-Hydroxyisatin has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments

Comparison with Similar Compounds

    Isatin: The parent compound from which 7-Hydroxyisatin is derived.

    6-Hydroxyisatin: Another hydroxylated derivative of isatin.

    5-Hydroxyisatin: A similar compound with the hydroxyl group at a different position.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. Compared to other hydroxylated isatins, this compound may exhibit distinct properties and applications .

Properties

IUPAC Name

7-hydroxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)9-8(12)7(4)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRMULBVRCNCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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